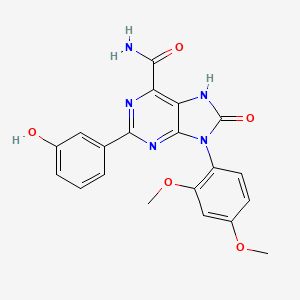![molecular formula C12H8F3N3O3 B2428451 6-acetyl-2-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 477854-36-7](/img/structure/B2428451.png)
6-acetyl-2-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetyl-2-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione, also known as 6-ATF, is a heterocyclic compound belonging to the triazine family. It is a derivative of triazine, a six-membered ring system with two nitrogen atoms and three carbon atoms. 6-ATF is a colorless solid with a melting point of 64-66°C, and a boiling point of 167-169°C. 6-ATF has a variety of applications in scientific research, ranging from its use as a reagent in organic synthesis to its potential as a drug candidate.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Compounds related to 6-acetyl-2-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione have been studied for their antibacterial properties. Huang and Lee (2011) explored the synthesis and antibacterial evaluation of 6-substituted 1,2,4-triazine derivatives, revealing their potential against Gram-positive and Gram-negative microorganisms (Huang & Lee, 2011).
Molecular Structure and Synthesis Optimization
The synthesis and molecular structure of related benzylic derivatives have been a focus of research. Hwang et al. (2017) detailed an optimized synthesis of such compounds, offering insights into more efficient production methods (Hwang et al., 2017).
Ene Reactions
The ene reactions of arylmethylenedihydropyrazoles with triazine dione derivatives have been investigated. Klimova et al. (2002) reported the synthesis of monoene adducts through these reactions, contributing to the understanding of triazine chemistry (Klimova et al., 2002).
Spectroscopic Studies and Crystal Structure
Research into the crystal structure and spectroscopic properties of triazine derivatives is ongoing. Abushamleh et al. (2003) focused on the preparation and analysis of hydroxyiminoethyl-phenyl-triazine dione, enhancing knowledge of its crystalline form (Abushamleh et al., 2003).
Synthetic Approaches to Fused Triazine Systems
Massry (2003) explored the reaction of phenylpyruvic acid with semicarbazide to yield triazine dione derivatives, demonstrating various synthetic pathways to create fused triazine systems (Massry, 2003).
Visible-Light-Induced Oxyalkylation
The oxyalkylation of triazine diones using visible light has been developed as an efficient synthetic method. Tan et al. (2022) demonstrated this approach, highlighting its utility in the preparation of bioactive molecules (Tan et al., 2022).
Crystal Structure of Alkylated Derivatives
Qing-min et al. (2004) synthesized and analyzed the crystal structure of alkylated triazine derivatives, contributing to the understanding of their molecular geometry and interactions (Qing-min et al., 2004).
Inhibition of D-Amino Acid Oxidase
The potential of triazine dione derivatives as inhibitors of D-amino acid oxidase (DAAO) was explored by Hin et al. (2015). They identified compounds with potent inhibitory effects, offering insights into their therapeutic applications (Hin et al., 2015).
Molluscicidal Activity
Al-Romaizan et al. (2014) studied the molluscicidal activity of fluorine/phosphorus-substituted triazine derivatives. Their research contributes to understanding the potential of these compounds in controlling snail populations that spread diseases like Bilharziasis (Al-Romaizan et al., 2014).
Antitumor Potential
Al-Romaizan et al. (2019) also explored the design and synthesis of triazolyl- and triazinyl-quinazolinediones as potential antitumor agents, highlighting their significance in cancer research (Al-Romaizan et al., 2019).
Propiedades
IUPAC Name |
6-acetyl-2-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O3/c1-6(19)9-10(20)16-11(21)18(17-9)8-4-2-3-7(5-8)12(13,14)15/h2-5H,1H3,(H,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBOOAJYQLHVPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C(=O)NC1=O)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666128 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-acetyl-2-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

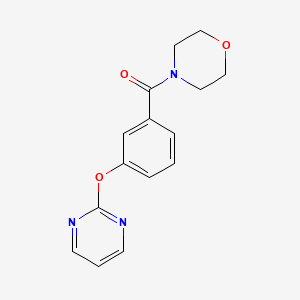
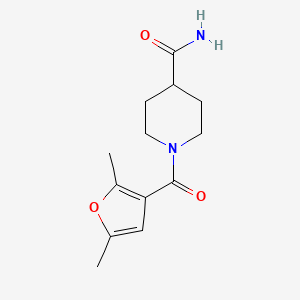
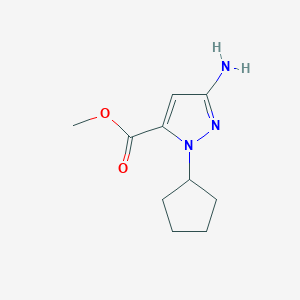
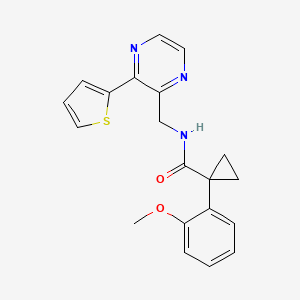
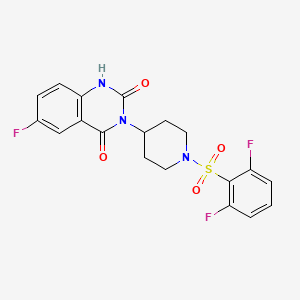

![2-[4-(3-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2428379.png)
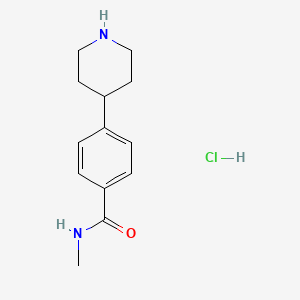
![3-phenylsulfanyl-N-[3-(3-phenylsulfanylpropanoylamino)naphthalen-2-yl]propanamide](/img/structure/B2428381.png)
![Methyl 2-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]acetate](/img/structure/B2428382.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride](/img/structure/B2428384.png)
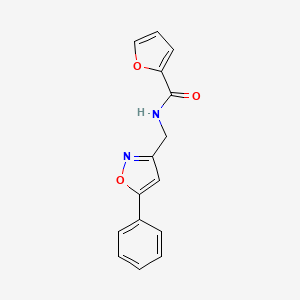
![1-ethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2428388.png)
